molecular formula C18H25NO6 B1372144 Boc-N-Me-D-Glu(OBzl)-OH CAS No. 1562452-07-6

Boc-N-Me-D-Glu(OBzl)-OH

Cat. No.: B1372144
CAS No.: 1562452-07-6
M. Wt: 351.4 g/mol
InChI Key: NEJPFSNBCOTZHN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Glu(OBzl)-OH is a chemical compound used primarily in biochemical research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids. The compound has the molecular formula C18H25NO6 and a molecular weight of 351.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-D-Glu(OBzl)-OH typically involves the protection of the amino group of Nalpha-methyl-D-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The gamma-carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may utilize more efficient and cost-effective reagents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-D-Glu(OBzl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Glu(OBzl)-OH involves its role as a protecting group. The Boc group protects the amino group of Nalpha-methyl-D-glutamic acid from unwanted reactions during peptide synthesis. The gamma-benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino acid for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-glutamic acid gamma-benzyl ester: Similar in structure but uses L-glutamic acid instead of Nalpha-methyl-D-glutamic acid.

    Boc-D-glutamic acid gamma-benzyl ester: Uses D-glutamic acid without the Nalpha-methyl group.

    Fmoc-Nalpha-methyl-D-glutamic acid gamma-benzyl ester: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-N-Me-D-Glu(OBzl)-OH is unique due to the presence of the Nalpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPFSNBCOTZHN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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